

A Technical Guide to the Spectroscopic Characterization of 2,3,6-Trimethylaniline

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Compound of Interest

Compound Name: 2,3,6-Trimethylaniline

CAS No.: 18102-21-1

Cat. No.: B1600602

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Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,3,6-trimethylaniline** (CAS No. 18102-21-1). Due to the limited availability of published experimental spectra for this specific isomer, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging fundamental principles of spectroscopy and analyzing data from analogous substituted anilines, this guide details the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **2,3,6-trimethylaniline**. The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in established scientific principles, to aid in the identification and characterization of this compound.

Introduction: The Structural Significance of 2,3,6-Trimethylaniline

2,3,6-Trimethylaniline is an aromatic amine with the chemical formula $C_9H_{13}N$.^{[1][2][3]} Its molecular structure, featuring a benzene ring substituted with an amino group and three methyl

groups at positions 2, 3, and 6, presents a unique pattern of steric and electronic effects that influence its chemical reactivity and spectroscopic properties. The asymmetric substitution pattern is of particular interest in synthetic chemistry and drug discovery, where precise control over molecular architecture is paramount.

Accurate spectroscopic characterization is the cornerstone of modern chemical analysis, providing unambiguous identification and structural elucidation. This guide addresses the critical need for a detailed spectroscopic profile of **2,3,6-trimethylaniline** by providing a robust predictive analysis of its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The predicted ^1H and ^{13}C NMR spectra of **2,3,6-trimethylaniline** are based on the principles of chemical shift, spin-spin coupling, and the influence of substituents on the aromatic ring.

Predicted ^1H NMR Spectrum

The proton NMR spectrum of **2,3,6-trimethylaniline** is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the methyl group protons. The electron-donating amino group and the methyl groups will influence the chemical shifts of the aromatic protons.^[4]

Table 1: Predicted ^1H NMR Chemical Shifts for **2,3,6-Trimethylaniline**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic H (H-4, H-5)	6.5 - 7.0	Doublet, Doublet	1H, 1H
Amine (-NH ₂)	3.5 - 4.5	Broad Singlet	2H
Methyl (C2-CH ₃)	2.1 - 2.3	Singlet	3H
Methyl (C3-CH ₃)	2.0 - 2.2	Singlet	3H
Methyl (C6-CH ₃)	2.2 - 2.4	Singlet	3H

Causality Behind Predictions:

- **Aromatic Protons:** The two remaining aromatic protons at positions 4 and 5 will appear as doublets due to coupling with each other. Their chemical shifts are expected in the upfield region of the aromatic spectrum (typically 6.5-7.5 ppm) due to the electron-donating effect of the amino and methyl groups.
- **Amine Protons:** The -NH₂ protons will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.^[5]
- **Methyl Protons:** The three methyl groups are in different chemical environments and are expected to give rise to three distinct singlet signals. The methyl groups at positions 2 and 6, being ortho to the amino group, may experience a slightly different electronic environment compared to the methyl group at position 3.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **2,3,6-Trimethylaniline**

Carbon	Predicted Chemical Shift (δ, ppm)
C1 (C-NH ₂)	140 - 145
C2, C6	125 - 135
C3	120 - 130
C4, C5	115 - 125
C2-CH ₃ , C6-CH ₃	15 - 20
C3-CH ₃	10 - 15

Expert Insights: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to the nitrogen (C1) will be significantly deshielded. The carbons bearing the methyl groups (C2, C3, C6) will also have distinct chemical shifts.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

- Sample Preparation:
 - Dissolve 5-10 mg of **2,3,6-trimethylaniline** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
 - Filter the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Consider performing 2D NMR experiments, such as COSY and HSQC, to confirm proton-proton and proton-carbon correlations, respectively.

Workflow for NMR Data Analysis:



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Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of **2,3,6-trimethylaniline** is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and methyl groups, and C=C bonds of the aromatic ring.^{[6][7][8]}

Table 3: Predicted IR Absorption Frequencies for **2,3,6-Trimethylaniline**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Vibration
N-H (Amine)	3300 - 3500	Medium	Symmetric & Asymmetric Stretch (two bands)
C-H (Aromatic)	3000 - 3100	Medium to Weak	Stretch
C-H (Methyl)	2850 - 2960	Medium to Strong	Stretch
C=C (Aromatic)	1500 - 1600	Medium	Ring Stretch
N-H (Amine)	1580 - 1650	Medium	Bending (Scissoring)
C-N (Aromatic Amine)	1250 - 1335	Strong	Stretch
C-H (Aromatic)	690 - 900	Strong	Out-of-plane Bending

Field-Proven Insights: The presence of two distinct N-H stretching bands is a hallmark of a primary amine.^[9] The exact positions of the aromatic C-H out-of-plane bending bands can provide clues about the substitution pattern of the benzene ring.

Experimental Protocol for IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean.
 - Place a small drop of liquid **2,3,6-trimethylaniline** directly onto the crystal.
- Data Acquisition:
 - Record the spectrum over the range of 4000 to 400 cm^{-1} .
 - Collect a background spectrum of the clean ATR crystal before running the sample.
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of **2,3,6-trimethylaniline** is expected to show a prominent molecular ion peak and characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of **2,3,6-Trimethylaniline**

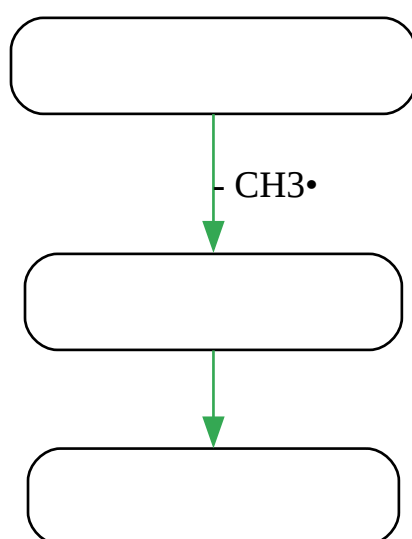
m/z	Predicted Fragment	Comments
135	$[\text{C}_9\text{H}_{13}\text{N}]^+$	Molecular ion (M^+)
120	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical
105	$[\text{M} - 2\text{CH}_3]^+$ or $[\text{M} - \text{NH}_2\text{CH}_3]^+$	Loss of two methyl radicals or a larger fragment
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, common in alkylbenzenes

Mechanistic Claims and Trustworthiness: The fragmentation of aromatic amines is often initiated by the loss of a hydrogen atom or an alkyl group from the carbon adjacent to the nitrogen.[10][11][12] The "nitrogen rule" states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the predicted molecular ion of 135 for **2,3,6-trimethylaniline**. [11][12]

Experimental Protocol for Mass Spectrometry

- Sample Introduction:
 - Introduce a dilute solution of **2,3,6-trimethylaniline** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.
- Ionization:
 - Use electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis:
 - Scan a mass range that includes the expected molecular ion (e.g., m/z 40-200).

Logical Relationship of Fragmentation:



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Caption: Primary fragmentation pathway of **2,3,6-trimethylaniline**.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for **2,3,6-trimethylaniline**. By understanding these expected spectral features and employing the outlined experimental protocols, researchers can confidently identify and characterize this compound. The synthesis of theoretical principles and practical insights in this guide is intended to empower scientists in their research and development endeavors.

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